1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23-14-17(16-9-5-6-10-18(16)23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEWGBPGDAXSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced amines, and substituted indole derivatives, each with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The phenylacetyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide and related indole-carboxamide derivatives:
Mechanistic and Pharmacological Insights
- Anticancer Potential: Compounds with extended side chains (e.g., phenylacetyl or furan derivatives) show improved interaction with kinase domains (e.g., EGFR) compared to simpler indoles. The phenylacetyl group in the target compound may stabilize hydrophobic binding pockets in enzymes .
- Bioavailability : The methyl group at the indole 1-position likely reduces metabolic degradation, as seen in 1-methylindole derivatives . However, the phenylacetyl chain could increase plasma protein binding, requiring formulation optimization .
- Anti-inflammatory Activity : Analogous indole-carboxamides (e.g., indomethacin derivatives) inhibit cyclooxygenase (COX) enzymes. The target compound’s phenylacetyl group may mimic arachidonic acid, though evidence is speculative .
Biological Activity
1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole-3-carboxamide class. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂. The presence of the indole moiety, along with the phenylacetyl group, enhances its chemical reactivity and biological interactions.
Key Structural Features:
- Indole Core: Provides a scaffold for biological activity.
- Phenylacetyl Group: Modulates interactions with biological targets.
- Carboxamide Functional Group: Influences solubility and binding properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against mycobacterial species such as Mycobacterium tuberculosis.
Mechanism of Action:
The compound targets specific proteins essential for bacterial survival. For instance, it has been shown to inhibit MmpL3, a protein crucial for mycolic acid transport in mycobacterial cell walls, disrupting their integrity and function.
| Compound Name | Targeted Pathogen | Mechanism of Action |
|---|---|---|
| This compound | Mycobacterium tuberculosis | Inhibition of MmpL3 |
| Indole derivatives | Various mycobacteria | Disruption of cell wall synthesis |
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The indole structure is known for its ability to interact with various cellular pathways involved in cancer progression.
Case Study:
A study involving derivatives of indole compounds demonstrated that modifications at the phenyl ring could enhance anticancer efficacy against specific cancer cell lines, indicating that structural variations can lead to significant changes in biological activity .
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
Research into the SAR of indole derivatives indicates that variations in substituents can significantly impact biological activity. For instance, the introduction of different acyl groups can enhance selectivity towards specific targets while minimizing cytotoxicity to normal cells .
| Structural Variation | Biological Activity | Observations |
|---|---|---|
| Phenylacetyl vs. Alkyl groups | Enhanced antimicrobial activity | Increased binding affinity to MmpL3 |
| Indole core modifications | Variable anticancer effects | Dependent on specific substitutions |
Q & A
Q. What are the primary synthetic routes for 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including Fischer indole synthesis to construct the indole core, followed by functionalization of the carboxamide and phenylacetyl moieties. Key steps include:
- Indole core formation : Reaction of phenylhydrazine with a ketone/aldehyde under acidic conditions (e.g., HCl, H₂SO₄) .
- Amide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the phenylacetyl group to the ethylamine side chain .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while temperature control (60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) ensures ≥95% purity .
Q. How can structural characterization of this compound be systematically performed?
A combination of spectroscopic and analytical methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., indole C3 carboxamide, methyl group at N1) and detects stereochemical purity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 392.18 for C₂₁H₂₂N₃O₂) .
- X-ray crystallography : Resolves 3D conformation, particularly for assessing intramolecular hydrogen bonding between the carboxamide and phenylacetyl groups .
Q. What are the key biological targets or pathways associated with this compound?
The compound’s indole-carboxamide scaffold suggests potential interactions with:
- GPCRs (G-protein-coupled receptors) : Structural analogs show affinity for cannabinoid receptors (e.g., CB1/CB2) due to lipophilic substituents .
- Enzymes : The phenylacetyl group may inhibit acetyltransferases or proteases via competitive binding .
- Preliminary assays (e.g., surface plasmon resonance) should quantify binding kinetics (KD, kon/koff) to prioritize targets .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like N-methylated indole derivatives?
- Byproduct mitigation : Use of bulky bases (e.g., DBU) instead of trimethylamine reduces N-methylation side reactions during carboxamide formation .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in phenylacetyl group attachment .
- Reaction monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid adjustment of stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) .
Q. What structural modifications enhance bioactivity while maintaining solubility?
A structure-activity relationship (SAR) approach is recommended:
| Modification | Effect on Bioactivity | Solubility Impact |
|---|---|---|
| Methoxy substitution | ↑ Lipophilicity → improved membrane permeation | ↓ Aqueous solubility |
| Ethylene bridge elongation | Alters binding pocket compatibility | Variable (depends on polarity) |
| Phenylacetyl → furan replacement | Reduces off-target interactions | ↑ Solubility (polar furan) |
Q. How should contradictory data on solubility vs. bioactivity be resolved?
- Controlled solubility assays : Use standardized buffers (PBS, pH 7.4) and DLS (dynamic light scattering) to quantify aggregation .
- Parallel artificial membrane permeability assay (PAMPA) : Distinguishes true permeability from solubility artifacts .
- Molecular dynamics simulations : Predict hydration free energy to reconcile experimental discrepancies .
Q. What methodologies elucidate the compound’s interaction mechanism with cannabinoid receptors?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to measure IC₅₀ values .
- Cryo-EM or X-ray crystallography : Resolve receptor-ligand complexes to identify key binding residues (e.g., transmembrane helix 3 in CB1) .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantifies receptor dimerization or downstream signaling (e.g., cAMP modulation) .
Q. How can bioavailability challenges due to high logP values be addressed?
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
- Nanoparticle encapsulation : PLGA (poly lactic-co-glycolic acid) nanoparticles improve circulation time and targeted delivery .
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates without altering bioactivity .
Q. What computational tools predict off-target effects or toxicity?
- Docking simulations (AutoDock Vina) : Screen against toxicity-related proteins (e.g., hERG channel, CYP450 isoforms) .
- QSAR models : Train on datasets like Tox21 to predict hepatotoxicity or mutagenicity .
- Metabolite prediction (Meteor Nexus) : Identifies potential reactive metabolites (e.g., epoxide intermediates) .
Q. How can analytical challenges in quantifying trace impurities be overcome?
- UPLC-MS/MS : Achieves ppm-level detection of synthetic byproducts (e.g., unreacted phenylacetyl chloride) .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to profile degradation products .
- Standard addition method : Quantifies impurities in complex matrices (e.g., biological fluids) with minimal matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
